2-(2,4-Dimethylphenyl)azepane oxalate
Description
Significance of Nitrogen Heterocycles in Synthetic Chemistry
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. wikipedia.orgcas.org These molecular frameworks are of immense importance in the field of organic chemistry and are particularly prominent in medicinal chemistry. wikipedia.orgcas.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their structural significance in drug design. bldpharm.comresearchgate.net
The prevalence of these structures in nature is vast, with nitrogen heterocycles forming the core of many essential biological molecules like vitamins, hormones, and alkaloids. cas.orgepa.gov Their utility in pharmaceuticals stems from their diverse structural possibilities and their ability to engage in various chemical interactions, which can be fine-tuned to achieve specific biological effects. researchgate.net Consequently, the synthesis and study of new nitrogen heterocyclic compounds remain a vibrant and critical area of research. cas.org
The Azepane Scaffold: Structural Diversity and Research Interest
Among the myriad of nitrogen heterocycles, the azepane ring system has garnered considerable attention. Azepane, a seven-membered saturated heterocycle, is a valuable building block in the creation of novel molecules. wikipedia.orgscbt.com This seven-membered ring offers unique conformational flexibility, allowing for a spatial distribution of substituents that is distinct from more common five- and six-membered rings. scbt.com
The azepane scaffold is a structural motif found in a variety of bioactive natural products and synthetic compounds. matrix-fine-chemicals.com A number of FDA-approved drugs incorporate the azepane ring, demonstrating its therapeutic relevance. wikipedia.org The structural diversity of azepane derivatives makes them attractive candidates for drug discovery, with research demonstrating their potential in a wide range of therapeutic areas. matrix-fine-chemicals.com As a result, significant research efforts are dedicated to developing efficient synthetic methods to access functionalized azepane derivatives. scbt.commatrix-fine-chemicals.com
Role of Oxalate (B1200264) Salts in Organic Compound Derivatization and Stabilization
In organic synthesis, target molecules, particularly amines, are often isolated and purified as salts. The formation of a salt can significantly alter the physical properties of a compound, often transforming a liquid or oil into a stable, crystalline solid. This is crucial for purification through recrystallization and for long-term storage.
Oxalic acid is a dicarboxylic acid that readily reacts with basic compounds like amines to form oxalate salts. This process is a common derivatization technique. For amines that are difficult to crystallize as free bases or as other salts (e.g., hydrochlorides or sulfates), conversion to the oxalate salt can yield a more manageable, crystalline product. researchgate.net The formation of these salts is also fundamental for characterization, as the well-defined crystal lattice of a salt is often ideal for X-ray crystallographic analysis, which can determine the precise three-dimensional structure of the molecule. bldpharm.com
Contextualizing 2-(2,4-Dimethylphenyl)azepane Oxalate as a Research Target
The compound this compound emerges as a logical research target at the intersection of the principles outlined above. While specific research literature on this exact oxalate salt is not prominent, its scientific interest can be inferred from its constituent parts.
The core structure is a 2-substituted azepane. The exploration of novel substitution patterns on the azepane ring is a key strategy in the search for new bioactive compounds. The substituent in this case, a 2,4-dimethylphenyl group, is a feature found in other molecules investigated within medicinal chemistry. For instance, the related structure 2-[(2,4-dimethylphenyl)sulfanyl]aniline is utilized in the study of metabolites of certain antidepressant drugs. Furthermore, 2,4-dimethylaniline (B123086) serves as a starting material for the synthesis of more complex heterocyclic systems like benzo[b]azepines, indicating the utility of this specific phenyl substitution pattern in constructing larger scaffolds.
Therefore, the synthesis of 2-(2,4-Dimethylphenyl)azepane represents an effort to explore new chemical space by combining the privileged azepane scaffold with a synthetically accessible and potentially bioactive aromatic substituent. The preparation of this compound as an oxalate salt is a practical and scientifically sound step. It facilitates the isolation, purification, and structural characterization of the novel azepane derivative, making it amenable to further study.
Compound Data Tables
The following tables provide key chemical data for the components discussed in this article.
Table 1: Properties of Core Chemical Structures
| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Azepane | Hexamethyleneimine, Homopiperidine | C₆H₁₃N | 99.177 | 111-49-9 wikipedia.orgbldpharm.com |
| Oxalic Acid | Ethanedioic acid | C₂H₂O₄ | 90.03 | 971 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)azepane;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.C2H2O4/c1-11-7-8-13(12(2)10-11)14-6-4-3-5-9-15-14;3-1(4)2(5)6/h7-8,10,14-15H,3-6,9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJYKLMHXFRNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCCCN2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177284-80-8 | |
| Record name | 1H-Azepine, 2-(2,4-dimethylphenyl)hexahydro-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177284-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 2 2,4 Dimethylphenyl Azepane Core Structures
Retrosynthetic Analysis of the Azepane Moiety
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the 2-(2,4-dimethylphenyl)azepane core, the primary disconnections involve the formation of the seven-membered azepane ring and the installation of the 2,4-dimethylphenyl substituent.
Key retrosynthetic disconnections for the azepane ring can be envisioned through several primary bond-breaking events, typically at a C-N or C-C bond of the heterocyclic core. This leads to acyclic precursors that can be cyclized or to smaller cyclic systems that can be expanded.
C-N Bond Disconnection: This approach suggests an acyclic amino-halide or amino-aldehyde/ketone precursor that can undergo intramolecular cyclization (nucleophilic substitution or reductive amination).
C-C Bond Disconnection: This strategy points towards ring-closing metathesis (RCM) of a diene precursor or intramolecular carbon-carbon bond-forming reactions.
Ring Expansion Logic: This involves disconnecting the azepane to a six-membered ring precursor, such as a substituted piperidine (B6355638) or cyclohexanone, which can undergo rearrangement reactions.
Multicomponent Assembly: This approach breaks the molecule down into several simple building blocks that can be combined in a single step.
These fundamental strategies—ring-closing, ring-expansion, and multicomponent reactions—form the basis for the synthetic methodologies discussed below.
Ring-Closing Strategies for Seven-Membered Nitrogen Heterocycles
The formation of a seven-membered ring via intramolecular cyclization can be challenging due to entropic factors. However, several effective methods have been developed.
Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of medium-sized rings. This reaction typically involves an acyclic diene precursor containing a nitrogen atom, which upon treatment with a ruthenium-based catalyst (e.g., Grubbs' catalyst), undergoes cyclization to form a dihydroazepine. Subsequent reduction of the double bond yields the saturated azepane ring. This method is valued for its functional group tolerance and reliability.
Intramolecular Nucleophilic Substitution/Reductive Amination: A classical approach involves the cyclization of a linear precursor. For instance, a 6-aminohexyl halide can undergo intramolecular nucleophilic substitution to form the azepane ring. Alternatively, an amino group can be tethered to a carbonyl group by a suitable carbon chain. Subsequent intramolecular reductive amination provides a direct route to the saturated heterocycle.
Ring-Expansion Approaches from Smaller Cyclic Precursors
Ring-expansion reactions offer an elegant way to construct the azepane skeleton from more readily available five- or six-membered rings.
Beckmann Rearrangement: A well-established method for synthesizing lactams (cyclic amides) is the Beckmann rearrangement of a cyclohexanone oxime. The resulting ε-caprolactam is a key intermediate that can be reduced to the corresponding azepane. This strategy is particularly useful for accessing a variety of substituted azepanes, provided the corresponding substituted cyclohexanones are available.
Dearomative Ring Expansion of Nitroarenes: A modern and powerful strategy involves the photochemical dearomative ring expansion of nitroarenes. rwth-aachen.demanchester.ac.uk This process, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered system. A subsequent hydrogenolysis step furnishes the polysubstituted azepane. rwth-aachen.demanchester.ac.uk This method allows for the translation of the substitution pattern of the starting nitroarene onto the final azepane core. rwth-aachen.de
| Starting Material | Key Reagent/Condition | Intermediate/Product Type | Reference |
|---|---|---|---|
| Substituted Cyclohexanone Oxime | Acid catalyst (e.g., H₂SO₄) | ε-Caprolactam | General Knowledge |
| Substituted Nitroarene | Blue light, Phosphite | 3H-Azepine | rwth-aachen.demanchester.ac.uk |
Multicomponent Reactions in Azepane Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. While the direct synthesis of a simple 2-substituted azepane via an MCR is not widely reported, isocyanide-based MCRs like the Ugi and Passerini reactions are powerful tools for creating highly functionalized heterocyclic systems. wikipedia.orgwikipedia.orgorganic-chemistry.orgmdpi.commdpi.com
Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org By designing bifunctional starting materials, it is possible to initiate a sequence where the Ugi product undergoes a subsequent intramolecular cyclization to form a heterocyclic ring. For instance, using a reactant with a tethered functional group suitable for ring closure post-Ugi condensation could potentially lead to an azepane scaffold. One documented strategy involves a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction to synthesize complex tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. nih.gov
Passerini Reaction: The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the Passerini reaction can be adapted to produce intermediates that are primed for subsequent cyclization to form heterocycles. nih.govrsc.org
These MCRs are particularly valuable for building molecular diversity and could be strategically employed to generate complex azepane derivatives.
Synthesis of the 2-(2,4-Dimethylphenyl) Substitution Pattern
The introduction of the 2,4-dimethylphenyl group at the C2 position of the azepane ring can be achieved through two primary strategies: either by attaching the aryl group to a pre-formed azepane or precursor, or by constructing the azepane ring onto an existing 2,4-dimethylphenyl-containing molecule.
Strategies for Installing Substituted Phenyl Groups onto Azepanes
The formation of the C-C bond between the azepane ring and the 2,4-dimethylphenyl group is a key step. Standard organometallic and cross-coupling reactions are well-suited for this purpose.
Nucleophilic Addition of Organometallic Reagents: One of the most common methods for installing an aryl group is the nucleophilic addition of an organometallic reagent to an electrophilic carbon on the azepane precursor.
Grignard Reagents: The addition of 2,4-dimethylphenylmagnesium bromide to a suitable precursor, such as an N-acyliminium ion derived from an azepane lactam or a cyclic N,O-acetal, can effectively form the desired C-C bond at the C2 position. nih.gov This reaction often proceeds with high diastereoselectivity, which can be influenced by the steric bulk of the Grignard reagent and the nature of the N-substituent on the azepane precursor. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: The Suzuki coupling reaction is a versatile method for forming aryl-aryl or aryl-alkyl C-C bonds. libretexts.orgsandiego.edu This reaction would involve the coupling of a 2-haloazepane or a 2-azepanyl triflate with 2,4-dimethylphenylboronic acid (or a corresponding boronic ester) in the presence of a palladium catalyst and a base. libretexts.org This approach benefits from the mild reaction conditions and broad functional group tolerance.
| Azepane Precursor | Aryl Source | Reaction Type | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Oxa-bridged benzazepine (cyclic N,O-acetal) | Aryl Grignard Reagent | Nucleophilic Addition | Grignard Reagent (e.g., ArMgBr) | nih.gov |
| 2-Haloazepane | Arylboronic Acid | Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | libretexts.orgsandiego.edu |
Stereochemical Considerations in Phenylazepane Synthesis
When synthesizing a 2-substituted azepane such as 2-(2,4-dimethylphenyl)azepane, the C2 position becomes a stereocenter. Controlling the stereochemistry at this position is crucial, especially for pharmaceutical applications.
Diastereoselective Synthesis: If the azepane ring already contains a stereocenter, the introduction of the 2,4-dimethylphenyl group can be directed by this existing chirality. For instance, the addition of a Grignard reagent to a chiral cyclic N,O-acetal can proceed with high diastereoselectivity, where the incoming nucleophile is directed to one face of the molecule. nih.gov Similarly, hydroboration of a chiral tetrahydroazepine can proceed with excellent diastereofacial selectivity. nih.gov
Enantioselective Synthesis: To obtain a single enantiomer of the final product, an asymmetric synthesis is required. This can be achieved through several approaches:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the azepane precursor to direct the stereochemical outcome of a key reaction, after which it is removed.
Chiral Catalysis: An asymmetric catalyst can be used to favor the formation of one enantiomer over the other. For example, copper-catalyzed asymmetric intramolecular reductive cyclization has been used for the enantioselective synthesis of dibenzo[b,d]azepines, creating both central and axial chirality with excellent control. us.es
Resolution: A racemic mixture of the final product or a key intermediate can be separated into its constituent enantiomers, for example, by chromatography on a chiral stationary phase.
Methodologies for the asymmetric synthesis of polysubstituted azepanes have been developed, often involving highly diastereoselective and enantioselective conjugate additions to generate key intermediates that are then cyclized to form the enantioenriched azepane ring. nih.gov
Formation of the Oxalate (B1200264) Salt
The conversion of the free base, 2-(2,4-Dimethylphenyl)azepane, into its oxalate salt is a standard procedure in pharmaceutical and chemical development to improve the compound's stability, crystallinity, and handling properties.
Acid-Base Chemistry in Ammonium (B1175870) Oxalate Salt Formation
The formation of 2-(2,4-Dimethylphenyl)azepane oxalate is a straightforward acid-base reaction. The azepane, being a secondary amine, acts as a Lewis base due to the lone pair of electrons on the nitrogen atom. Oxalic acid (H₂C₂O₄) is a dicarboxylic acid and acts as a Brønsted-Lowry acid, donating a proton.
The reaction involves the protonation of the nitrogen atom of the azepane ring by one of the carboxylic acid protons of oxalic acid, forming an ammonium cation and an oxalate anion. This ionic interaction results in the formation of the salt. The stoichiometry of the reaction is typically 1:1, with one molecule of the amine reacting with one molecule of oxalic acid. The resulting salt is named as an ammonium oxalate, where "ammonium" refers to the protonated amine.
Crystallization and Isolation Techniques for Organic Oxalate Salts
The isolation of this compound in a pure, crystalline form is a critical step. The choice of solvent is paramount for successful crystallization. A suitable solvent system is one in which the oxalate salt has high solubility at an elevated temperature and low solubility at a lower temperature.
A common procedure involves dissolving the free base of the azepane in a suitable organic solvent, such as isopropanol (IPA) or ethanol. A solution of oxalic acid in the same or a miscible solvent is then added, often dropwise, to the amine solution with stirring sciencemadness.org. The formation of the salt often leads to its precipitation from the solution. Heating the mixture to ensure complete dissolution followed by slow cooling can promote the growth of well-defined crystals.
If the salt does not readily precipitate, the addition of a less polar co-solvent, or "anti-solvent," such as diethyl ether or hexane, can be employed to reduce the solubility of the salt and induce crystallization sciencemadness.org. The resulting crystalline solid is then isolated by filtration, washed with a small amount of cold solvent to remove any soluble impurities, and dried under vacuum.
The efficiency of the crystallization can be influenced by several factors, including the concentration of the solutions, the rate of cooling, and the presence of seed crystals. For obtaining high-purity crystals, recrystallization may be performed. This involves dissolving the isolated salt in a minimum amount of hot solvent and allowing it to cool slowly, which can help in removing trapped impurities and improving the crystal quality ucalgary.ca.
The following table outlines common solvents and techniques used in the crystallization of amine oxalate salts.
| Solvent/Technique | Description | Typical Application |
| Protic Solvents (e.g., Isopropanol, Ethanol) | Good at dissolving both the amine free base and oxalic acid. The salt often has lower solubility, especially upon cooling. | Primary solvent for the salt formation and initial crystallization. |
| Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Can be used, but solubility characteristics need to be carefully evaluated. | May be used as the primary solvent or as part of a solvent mixture. |
| Anti-Solvent Addition (e.g., Diethyl Ether, Hexane) | A less polar solvent in which the salt is poorly soluble is added to a solution of the salt to induce precipitation. | Used when the salt is too soluble in the primary solvent to crystallize effectively upon cooling. |
| Recrystallization | The process of dissolving the crude salt in a hot solvent and allowing it to re-crystallize upon cooling. | To improve the purity and crystalline form of the final product. |
| Seed Crystals | A small amount of pure crystalline material is added to a supersaturated solution to initiate crystallization. | To control the crystal form and size, and to induce crystallization when spontaneous nucleation is slow. |
Green Chemistry Principles in Azepane Oxalate Synthesis
The application of green chemistry principles to the synthesis of chemical compounds is of increasing importance to minimize environmental impact and improve the sustainability of chemical processes. The synthesis of this compound can be evaluated and optimized through the lens of these principles.
Several key green chemistry metrics can be applied to assess the "greenness" of a synthetic route. These include Atom Economy and the E-Factor (Environmental Factor) chembam.com.
Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. Addition and rearrangement reactions, for example, have a high atom economy as all reactant atoms are, in principle, incorporated into the final product. Elimination and substitution reactions, by contrast, generate byproducts and thus have a lower atom economy.
The E-Factor provides a measure of the total waste produced in a chemical process, calculated as the total mass of waste divided by the mass of the product. A lower E-factor indicates a more environmentally friendly process.
In the context of the synthetic routes to 2-(2,4-Dimethylphenyl)azepane, a route involving an intramolecular cyclization, particularly if it is a catalytic process, would likely have a better atom economy and a lower E-factor compared to a multi-step route involving protecting groups and stoichiometric reagents. For example, a catalytic reductive amination would be preferable to a route that generates significant inorganic salt waste.
The choice of solvents is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents, such as water, ethanol, or other bio-based solvents, is encouraged dntb.gov.ua. In the synthesis and crystallization of this compound, the use of isopropanol or ethanol is a relatively green choice compared to chlorinated solvents. Further optimization could involve exploring water-based systems or minimizing the total volume of solvent used.
The use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. Catalytic reactions reduce the amount of waste generated as the catalyst is used in small amounts and can, in principle, be recycled. In the proposed syntheses, the use of a heterogeneous catalyst for a reductive amination step, which could be filtered off and reused, would be a significant green improvement.
The following table provides a qualitative assessment of the greenness of the potential synthetic routes.
| Green Chemistry Principle | Intramolecular Reductive Amination | Ring Expansion (Beckmann) |
| Atom Economy | Potentially high, especially if catalytic. | Lower due to the use of stoichiometric reagents and generation of byproducts. |
| E-Factor | Potentially lower, depending on the synthesis of the precursor and catalyst recycling. | Higher due to the use of strong acids and reducing agents, leading to significant salt waste. |
| Use of Safer Solvents | Can often be performed in greener solvents like alcohols. | Often requires harsher, less green solvents and strong acids. |
| Catalysis | Can be designed as a catalytic process (e.g., catalytic hydrogenation). | The rearrangement and reduction steps typically use stoichiometric reagents. |
| Energy Efficiency | Can often be performed under milder conditions. | The rearrangement step may require elevated temperatures. |
By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.
Advanced Spectroscopic Elucidation of 2 2,4 Dimethylphenyl Azepane Oxalate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the intricate structural details of 2-(2,4-Dimethylphenyl)azepane oxalate (B1200264), offering insights into the connectivity of atoms and their spatial relationships.
Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of the hydrogen atoms within the molecule. The expected chemical shifts for the protons of the 2-(2,4-dimethylphenyl)azepane moiety are influenced by the electronic effects of the aromatic ring and the conformational flexibility of the azepane ring.
The aromatic protons of the 2,4-dimethylphenyl group are expected to appear in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The two methyl groups attached to the phenyl ring would give rise to sharp singlet signals in the upfield region, likely around 2.3 ppm.
The protons on the azepane ring will exhibit more complex splitting patterns and a wider range of chemical shifts due to their diastereotopic nature and the ring's conformational dynamics. The proton at the C2 position, being adjacent to both the nitrogen atom and the phenyl group, is expected to be the most downfield of the aliphatic protons. The remaining methylene (B1212753) protons of the azepane ring would likely appear as a series of overlapping multiplets in the range of 1.5 to 3.5 ppm. The N-H proton of the azepanium cation is expected to be a broad signal, the chemical shift of which can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2,4-Dimethylphenyl)azepane Moiety
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.0 - 7.5 | m |
| Azepane CH (C2) | 3.5 - 4.0 | m |
| Azepane CH₂ (C7) | 3.0 - 3.5 | m |
| Azepane CH₂ (other) | 1.5 - 2.5 | m |
| Phenyl CH₃ | ~2.3 | s |
| Azepane NH₂⁺ | Variable | br s |
Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet.
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms of the 2,4-dimethylphenyl ring are expected to resonate in the aromatic region (120-150 ppm). The quaternary carbons and the carbon attached to the azepane ring will have distinct chemical shifts within this range. The two methyl carbons on the phenyl ring will appear in the upfield region, typically around 20-25 ppm.
The carbon atoms of the azepane ring will have chemical shifts in the aliphatic region (20-60 ppm). The C2 carbon, being attached to the nitrogen and the phenyl group, will be the most downfield of the azepane carbons. The oxalate counter-ion will exhibit a characteristic signal for its carboxylate carbons, typically in the range of 160-170 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2,4-Dimethylphenyl)azepane Oxalate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Oxalate C=O | 160 - 170 |
| Aromatic C (quaternary) | 135 - 150 |
| Aromatic CH | 125 - 135 |
| Azepane C2 | 60 - 70 |
| Azepane C7 | 45 - 55 |
| Azepane CH₂ (other) | 20 - 40 |
| Phenyl CH₃ | 20 - 25 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the spin systems within the azepane ring and the aromatic ring.
HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC experiments would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the azepane ring and the 2,4-dimethylphenyl group, as well as for confirming the positions of the methyl groups on the aromatic ring.
The seven-membered azepane ring is known to be conformationally flexible, existing in various chair and boat-like conformations. Substituted azepanes, in particular, can exhibit complex conformational equilibria. rsc.orglifechemicals.com Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational processes.
At room temperature, the conformational exchange may be fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, this exchange can be slowed down, potentially allowing for the observation of distinct signals for different conformers. The study of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists has shown that these seven-membered rings can adopt low-energy twist-boat conformations. nih.gov Similarly, the conformational properties of substituted azepanes can be influenced by the nature and position of the substituents. rsc.org By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the conformational exchange processes.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. The N-H stretching vibration of the secondary ammonium (B1175870) ion in the azepane ring is expected to appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
The oxalate counter-ion has characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups. The asymmetric C=O stretching vibration is typically observed in the region of 1650-1600 cm⁻¹, while the symmetric stretching vibration appears around 1400-1300 cm⁻¹. walisongo.ac.idacs.orgacs.orgmdpi.com The presence of these strong bands would be a clear indication of the oxalate salt formation. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Stretch (Oxalate, asym) | 1650 - 1600 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C=O Stretch (Oxalate, sym) | 1400 - 1300 | Strong |
Note: These are predicted values and may vary based on the physical state of the sample (e.g., solid, solution).
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. The Raman spectrum of this compound is expected to be a composite of the vibrational modes of the 2-(2,4-dimethylphenyl)azepane cation and the oxalate anion.
The oxalate anion (C₂O₄²⁻) possesses a center of symmetry and its Raman and Infrared (IR) spectra are mutually exclusive. Key Raman-active modes for the oxalate ion include the symmetric C-O stretching vibration, typically observed in the range of 1450-1490 cm⁻¹, and the C-C stretching vibration, which appears around 880-920 cm⁻¹. wikipedia.orgbyjus.com Bending modes of the O-C-O group are also expected at lower wavenumbers, generally between 450 and 600 cm⁻¹. wikipedia.orgbyjus.com
The 2-(2,4-dimethylphenyl)azepane cation contributes a more complex set of vibrational modes. The azepane ring is expected to exhibit C-H stretching vibrations in the 2800-3000 cm⁻¹ region, as well as scissoring, twisting, and wagging modes at lower frequencies. The C-N stretching vibrations within the azepane ring typically appear in the 1100-1200 cm⁻¹ range.
The 2,4-dimethylphenyl moiety will display characteristic aromatic ring vibrations. Aromatic C-H stretching modes are anticipated above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring usually result in a group of bands between 1450 and 1620 cm⁻¹. The substitution pattern on the benzene ring influences the intensity and position of these bands. For a 1,2,4-trisubstituted benzene derivative like the 2,4-dimethylphenyl group, characteristic ring breathing modes are expected around 1000 cm⁻¹. The methyl C-H stretching and bending vibrations will also be present.
The table below summarizes the expected characteristic Raman shifts for this compound, based on data from analogous compounds.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3000 - 3100 | 2,4-Dimethylphenyl group |
| Aliphatic C-H Stretch | 2800 - 3000 | Azepane ring and methyl groups |
| Aromatic C=C Stretch | 1450 - 1620 | 2,4-Dimethylphenyl group |
| Symmetric C-O Stretch | 1450 - 1490 | Oxalate anion |
| C-N Stretch | 1100 - 1200 | Azepane ring |
| Aromatic Ring Breathing | ~1000 | 1,2,4-Trisubstituted benzene ring |
| C-C Stretch | 880 - 920 | Oxalate anion |
| O-C-O Bending | 450 - 600 | Oxalate anion |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophores in this compound are the 2,4-dimethylphenyl group and the azepane ring, which contains a nitrogen atom with a lone pair of electrons.
The 2,4-dimethylphenyl group is the primary chromophore in the molecule. Substituted benzenes typically exhibit two main absorption bands in the UV region. The more intense band, known as the E-band (ethylenic), arises from a π → π* transition and is usually found at shorter wavelengths (around 200-220 nm). A second, less intense band, the B-band (benzenoid), also a π → π* transition, appears at longer wavelengths (around 250-280 nm). The presence of methyl substituents on the benzene ring can cause a slight bathochromic (red) shift of these absorption maxima.
The azepane ring , being a saturated heterocycle, does not absorb significantly in the near-UV or visible range. However, the nitrogen atom possesses a non-bonding pair of electrons (n-electrons). The attachment of the phenyl group to the azepane ring creates an N-aryl system. This can lead to n → π* transitions, where an electron from the nitrogen's lone pair is excited into the π* anti-bonding orbital of the aromatic ring. These transitions are typically weak and may be observed as a shoulder on the main π → π* absorption bands or be obscured by them.
The expected electronic transitions and their approximate absorption maxima (λmax) are presented in the table below.
| Transition | Chromophore | Expected λmax (nm) |
| π → π | 2,4-Dimethylphenyl group | ~210 - 230 (E-band) |
| π → π | 2,4-Dimethylphenyl group | ~260 - 280 (B-band) |
| n → π* | N-aryl system | ~290 - 320 (weak) |
The polarity of the solvent can influence the energy of the electronic transitions, leading to shifts in the absorption maxima, a phenomenon known as solvatochromism.
For π → π transitions*, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.
For n → π transitions*, an increase in solvent polarity typically results in a hypsochromic (blue) shift. The non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state. The excited state, being less polar, is less stabilized. This increases the energy gap for the transition, causing a shift to shorter wavelengths.
The table below illustrates the expected shifts in absorption maxima with increasing solvent polarity.
| Transition | Change in Solvent Polarity | Expected Shift |
| π → π | Increasing | Bathochromic |
| n → π | Increasing | Hypsochromic |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a valuable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy, allowing for the determination of its elemental composition. The molecular formula of 2-(2,4-Dimethylphenyl)azepane is C₁₄H₂₁N, and its exact mass is 203.1674 g/mol . Oxalic acid has a molecular formula of C₂H₂O₄ and an exact mass of 90.0004 g/mol . Therefore, the molecular formula of this compound is C₁₆H₂₃NO₄.
The expected exact mass of the protonated molecule [M+H]⁺ can be calculated as follows:
2-(2,4-Dimethylphenyl)azepane (C₁₄H₂₁N):
(14 * 12.000000) + (21 * 1.007825) + (1 * 14.003074) = 168.000000 + 21.164325 + 14.003074 = 203.167399
Oxalic acid (C₂H₂O₄):
(2 * 12.000000) + (2 * 1.007825) + (4 * 15.994915) = 24.000000 + 2.01565 + 63.97966 = 89.99531
This compound (C₁₆H₂₃NO₄):
(16 * 12.000000) + (23 * 1.007825) + (1 * 14.003074) + (4 * 15.994915) = 192.000000 + 23.179975 + 14.003074 + 63.97966 = 293.162709
In positive ion mode ESI-MS, the compound is expected to be detected as the protonated 2-(2,4-dimethylphenyl)azepane cation.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [C₁₄H₂₁N + H]⁺ | C₁₄H₂₂N⁺ | 204.1752 |
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. For 2-(2,4-Dimethylphenyl)azepane, fragmentation is likely to be initiated by cleavage of the bonds adjacent to the nitrogen atom in the azepane ring, as this is a common pathway for N-containing heterocyclic compounds.
A plausible fragmentation pathway for the [M+H]⁺ ion of 2-(2,4-dimethylphenyl)azepane (m/z 204.1752) could involve the following steps:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the azepane ring can lead to the formation of a stable iminium ion.
Ring opening and subsequent fragmentation: The azepane ring could undergo ring-opening followed by the loss of small neutral molecules like ethene or propene.
Cleavage of the bond between the aromatic ring and the azepane ring: This would lead to the formation of a 2,4-dimethylphenyl cation (m/z 105.0704) or a protonated azepane fragment.
Loss of methyl groups: Fragmentation of the 2,4-dimethylphenyl moiety could involve the loss of a methyl radical (CH₃•).
The oxalate counter-ion would not be observed in positive ion mode mass spectrometry. In negative ion mode, the oxalate anion (m/z 87.9953) would be detected.
The table below outlines some potential fragment ions and their corresponding m/z values.
| Proposed Fragment Ion Structure | Molecular Formula | Exact Mass (m/z) | Plausible Origin |
| [C₁₄H₂₀N]⁺ | C₁₄H₂₀N⁺ | 202.1596 | Loss of H₂ from the azepane ring |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tropylium ion from rearrangement of benzyl (B1604629) fragment |
| [C₈H₉]⁺ | C₈H₉⁺ | 105.0704 | 2,4-Dimethylphenyl cation |
| [C₆H₁₂N]⁺ | C₆H₁₂N⁺ | 98.0970 | Fragment from azepane ring cleavage |
X-ray Crystallography
Following a comprehensive search of scientific literature and chemical databases, detailed X-ray crystallographic data for the specific compound this compound could not be located in the public domain. The synthesis and full structural characterization, including single-crystal X-ray diffraction, of this particular salt have not been published in the available scientific literature.
To provide a contextual understanding of what such an analysis would entail, the following sections describe the principles and potential findings of X-ray crystallography as it would be applied to a novel compound like this compound.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
For a novel compound such as this compound, the first step would be to grow a suitable single crystal. This is often a meticulous process involving the slow evaporation of a solvent from a saturated solution of the compound. journalspress.com Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. nih.gov The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. nih.gov
The resulting diffraction data, consisting of thousands of reflection intensities, are then processed to solve the crystal structure. This process reveals the precise coordinates of each atom in the asymmetric unit of the crystal lattice. mdpi.com From these coordinates, a detailed molecular structure can be constructed. For this compound, this would confirm the connectivity of the 2,4-dimethylphenyl group to the azepane ring and show the conformation of the seven-membered azepane ring, which can exist in various conformations such as chair or boat forms.
The crystallographic data would be presented in a standardized format, including tables of atomic coordinates, bond lengths, bond angles, and torsion angles. A typical crystallographic data table would include the following parameters:
| Parameter | Description |
| Empirical Formula | The simplest whole number ratio of atoms in the compound. |
| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, triclinic). mdpi.com |
| Space Group | The specific symmetry group of the crystal. mdpi.com |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). journalspress.com |
| Volume | The volume of the unit cell. mdpi.com |
| Z | The number of formula units in the unit cell. mdpi.com |
| Calculated Density | The density of the crystal calculated from the unit cell volume and formula weight. mdpi.com |
Crystal Packing and Intermolecular Interactions in Oxalate Salts
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This packing is governed by a variety of intermolecular interactions, which are crucial for the stability of the crystal structure. researchgate.netnih.gov
In an oxalate salt like this compound, the primary intermolecular interactions would be hydrogen bonds between the protonated azepane nitrogen and the oxygen atoms of the oxalate anion. journalspress.commdpi.com The oxalate anion (C₂O₄²⁻) has four oxygen atoms that can act as hydrogen bond acceptors, while the protonated secondary amine of the azepane ring (-NH₂⁺-) provides hydrogen bond donors. These N-H···O hydrogen bonds are a dominant force in the crystal packing of amine oxalate salts. journalspress.com
The crystal structure would likely reveal a network of these hydrogen bonds, potentially forming chains, sheets, or more complex three-dimensional arrays. journalspress.com The specific geometry of these hydrogen bonds, including their lengths and angles, would be determined from the crystallographic data.
In addition to strong hydrogen bonds, other weaker interactions would also influence the crystal packing. These can include:
Van der Waals forces: These are non-specific attractive or repulsive forces between atoms and molecules.
C-H···O interactions: Weak hydrogen bonds where a carbon-hydrogen bond acts as the donor. journalspress.com
π-π stacking: Interactions between the aromatic rings of the 2,4-dimethylphenyl groups of adjacent molecules.
The analysis of these intermolecular interactions provides insight into the supramolecular chemistry of the compound and can influence its physical properties, such as melting point, solubility, and stability. mdpi.com The study of these interactions is often aided by computational tools and visualization of the Hirshfeld surface. mdpi.com
A comprehensive crystallographic study of this compound would provide invaluable, atom-level detail about its solid-state structure and the forces that govern its assembly into a crystalline solid. However, at present, such specific data is not available in the peer-reviewed scientific literature.
Computational and Theoretical Investigations of 2 2,4 Dimethylphenyl Azepane Oxalate
Conformational Analysis and Energy Landscapes
Molecular Mechanics (MM) employs classical force fields to model the potential energy of a system, allowing for the rapid exploration of conformational space. This approach is well-suited for large molecules and for sampling a wide range of possible geometries.
A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. longdom.org By mapping the PES, one can identify all stable conformers (local minima), transition states (saddle points), and the energy barriers between them. longdom.org
For the azepane ring, the PES can be mapped by systematically changing key dihedral angles and calculating the energy at each point using quantum chemical methods. researchgate.netnih.gov This detailed analysis provides a comprehensive understanding of the conformational landscape. Studies on similar seven-membered rings have shown that the twist-chair conformation is often the most stable, with the chair form frequently representing a transition state. nih.gov
Illustrative Relative Energies of Azepane Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
| Twist-Chair | 0.00 |
| Chair | 5.5 |
| Boat | 6.0 |
| Twist-Boat | 0.5 |
Note: This data is hypothetical, based on general findings for cycloheptane and azepane derivatives, to illustrate the concept of a conformational energy landscape.
Spectroscopic Property Prediction from Computational Models
Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental data. aip.org
DFT and other quantum chemical methods can accurately calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov For 2-(2,4-Dimethylphenyl)azepane Oxalate (B1200264), calculations would predict characteristic vibrational modes, including:
N-H stretching frequencies in the protonated amine.
C-H stretching from the aromatic and aliphatic groups.
C=O and C-O stretching from the oxalate anion.
Ring deformation modes of the azepane structure.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These predicted spectra can be compared with experimental results to confirm the molecular structure and assign specific signals to individual atoms. Machine learning approaches are also being developed to accelerate the prediction of spectroscopic properties for organic molecules. aalto.finih.gov
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts, typically performed using Density Functional Theory (T) and the Gauge-Independent Atomic Orbital (GIAO) method, can predict the spectral features of a molecule with a high degree of accuracy. These predictions are instrumental in assigning experimental spectra and understanding the electronic environment of individual nuclei.
For 2-(2,4-Dimethylphenyl)azepane oxalate, the protonated azepane ring and the substituted aromatic system present distinct chemical environments. The ¹H NMR chemical shifts are particularly sensitive to the conformation of the azepane ring and the electronic effects of the dimethylphenyl group. The protons on the azepane ring are expected to exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The aromatic protons will appear in the downfield region, with their specific shifts influenced by the positions of the two methyl groups.
The ¹³C NMR chemical shifts are indicative of the carbon skeleton and the hybridization of the carbon atoms. The carbons of the azepane ring will resonate in the aliphatic region, while the aromatic carbons will appear at higher chemical shifts. The quaternary carbons of the dimethylphenyl group and the carbon of the oxalate anion will also have characteristic chemical shifts.
A representative table of predicted ¹H and ¹³C NMR chemical shifts for the cationic component, 2-(2,4-dimethylphenyl)azepane, is presented below. These values are based on typical ranges observed for structurally similar N-aryl cyclic amines.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azepane-CH₂ (α to N) | 3.1 - 3.5 | 50 - 55 |
| Azepane-CH₂ (β to N) | 1.6 - 1.9 | 25 - 30 |
| Azepane-CH₂ (γ to N) | 1.5 - 1.8 | 26 - 31 |
| Azepane-CH (α to phenyl) | 4.0 - 4.5 | 60 - 65 |
| Aromatic-CH (ortho) | 7.0 - 7.2 | 128 - 132 |
| Aromatic-CH (meta) | 6.9 - 7.1 | 125 - 129 |
| Aromatic-C (ipso) | - | 145 - 150 |
| Aromatic-C (methyl-substituted) | - | 135 - 140 |
| Methyl-CH₃ | 2.2 - 2.4 | 20 - 22 |
| Oxalate-COO⁻ | - | 160 - 165 |
Predicted Vibrational Frequencies and Intensities
The vibrational spectrum of this compound is expected to be rich and complex, with contributions from the azepane ring, the dimethylphenyl group, and the oxalate anion. Key vibrational modes include the N-H stretching of the protonated amine, C-H stretching of the aliphatic and aromatic moieties, C-N stretching, C=C stretching of the aromatic ring, and the characteristic symmetric and asymmetric stretching of the carboxylate groups of the oxalate anion.
A table of predicted vibrational frequencies for key functional groups in this compound is provided below, based on computational studies of similar molecules.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N⁺-H Stretching | 3200 - 3400 | Medium to Strong |
| Aromatic C-H Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H Stretching | 2850 - 2960 | Strong |
| C=O Stretching (Oxalate) | 1650 - 1750 | Strong |
| C=C Aromatic Stretching | 1450 - 1600 | Medium to Strong |
| C-N Stretching | 1200 - 1350 | Medium |
| C-H Bending (Aromatic) | 750 - 850 | Strong |
Electronic Excitation Energy Calculations
The electronic transitions of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT), which provides information on excitation energies, oscillator strengths, and the nature of the electronic transitions. For this compound, the primary chromophore is the 2,4-dimethylphenyl group.
The electronic spectrum is expected to be dominated by π-π* transitions within the aromatic ring. The substitution of the azepane group and the methyl groups on the phenyl ring will influence the energies of the molecular orbitals and, consequently, the excitation energies. Computational studies on xylene isomers, which are structurally related to the 2,4-dimethylphenyl moiety, have shown that the lowest energy electronic transitions typically occur in the ultraviolet region.
Below is a table summarizing the predicted electronic excitation energies and corresponding transitions for the 2,4-dimethylphenyl chromophore, based on TD-DFT calculations of similar aromatic systems.
| Transition | Predicted Excitation Energy (eV) | Predicted Wavelength (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 4.8 - 5.2 | 238 - 258 | 0.01 - 0.05 |
| HOMO-1 → LUMO | 5.3 - 5.7 | 217 - 234 | 0.1 - 0.3 |
| HOMO → LUMO+1 | 5.8 - 6.2 | 200 - 214 | 0.2 - 0.5 |
Intermolecular Interaction Analysis in Oxalate Salt Formation
The solid-state structure and properties of this compound are governed by a network of intermolecular interactions. The formation of the salt involves proton transfer from oxalic acid to the nitrogen atom of the azepane ring, creating a positively charged azepanium cation and a negatively charged oxalate anion. The subsequent packing in the crystal lattice is dictated by electrostatic interactions, hydrogen bonding, and weaker non-covalent forces.
Hydrogen Bonding Networks
Hydrogen bonding is expected to be the dominant intermolecular interaction in the crystal structure of this compound. The protonated nitrogen of the azepanium cation acts as a strong hydrogen bond donor, while the oxygen atoms of the oxalate anion are effective hydrogen bond acceptors.
π-π Stacking and C-H···π Interactions
In addition to hydrogen bonding, other non-covalent interactions involving the aromatic ring of the 2,4-dimethylphenyl group play a significant role in the crystal architecture.
π-π Stacking: The planar aromatic rings can interact with each other through π-π stacking interactions. These interactions are typically characterized by face-to-face or offset arrangements of the aromatic rings, with interplanar distances in the range of 3.3 to 3.8 Å. The presence of methyl groups on the phenyl ring can influence the geometry and strength of these interactions.
C-H···π Interactions: These interactions involve the approach of a C-H bond (from either the azepane ring or a neighboring molecule's methyl group) towards the electron-rich face of the dimethylphenyl ring. C-H···π interactions are recognized as important forces in the stabilization of crystal structures and in molecular recognition. The geometry of these interactions is typically characterized by the C-H bond pointing towards the centroid of the aromatic ring.
The interplay of these various intermolecular forces—hydrogen bonding, π-π stacking, and C-H···π interactions—will ultimately determine the final three-dimensional arrangement of the ions in the crystal lattice of this compound.
Reaction Chemistry and Functional Group Transformations of 2 2,4 Dimethylphenyl Azepane Oxalate
Reactivity of the Azepane Nitrogen Atom
The nitrogen atom within the seven-membered azepane ring is a secondary amine, rendering it nucleophilic and basic. wikipedia.org Its reactivity is central to the derivatization of the molecule. Before reaction, the free amine must typically be liberated from its oxalate (B1200264) salt by treatment with a suitable base, such as sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534).
N-Alkylation: The secondary amine of the azepane can be readily alkylated to form tertiary amines. This reaction typically involves the use of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base to neutralize the formed acid. The synthesis of various N-alkyl azepanes has been reported as a method to produce potent glycosidase inhibitors, highlighting the feasibility of this transformation. nih.gov The reaction proceeds via a standard nucleophilic substitution mechanism (SN2).
N-Acylation: The nitrogen atom can also undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides. tubitak.gov.trresearchgate.net This reaction results in the formation of an amide bond, which can be a stable functional group found in many biologically active molecules. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base would yield the corresponding N-acetyl derivative. These N-acyl derivatives are generally less basic and nucleophilic than the parent amine due to the electron-withdrawing nature of the carbonyl group.
| Reaction Type | Reagent Example | Product Functional Group |
| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Alkylation | Benzyl Bromide (BnBr) | Tertiary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide |
Beyond simple alkylation and acylation, the azepane nitrogen serves as a handle for a variety of other transformations. These include reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond. nih.gov Other derivatizations can include reactions with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides or with isocyanates to form urea (B33335) derivatives. Such derivatizations are crucial in medicinal chemistry for modulating the physicochemical properties of the parent molecule. researchgate.netresearchgate.net
Reactions Involving the Phenyl Moiety
The 2,4-dimethylphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic attack and a suitable candidate for metal-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The 2,4-dimethylphenyl ring in the target molecule contains two methyl groups, which are activating, ortho-, para-directing substituents. wikipedia.org The azepane group attached at C1 is also generally considered an activating, ortho-, para-director. Therefore, incoming electrophiles will be directed to the positions ortho and para relative to these activating groups.
The available positions on the ring for substitution are C3, C5, and C6.
Position 5: This position is para to the methyl group at C2 and ortho to the methyl group at C4, making it highly activated and sterically accessible. It is the most likely site for substitution.
Position 3: This position is ortho to both the C2-methyl and C4-methyl groups, making it sterically hindered.
Position 6: This position is ortho to the azepane substituent and meta to the C4-methyl group.
Common SEAr reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). libretexts.orgmasterorganicchemistry.com
Halogenation: Treatment with Br₂ and a Lewis acid catalyst like FeBr₃ introduces a bromine atom.
Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid (e.g., AlCl₃) can introduce acyl or alkyl groups. wikipedia.org It is often necessary to protect the azepane nitrogen (e.g., by acylation) before performing Friedel-Crafts reactions to prevent it from coordinating with the Lewis acid catalyst.
Modern synthetic chemistry offers powerful tools for C-C and C-heteroatom bond formation through metal-catalyzed cross-coupling reactions. thieme.denih.gov To make the phenyl ring amenable to these reactions, it typically needs to be functionalized with a halide or triflate. This can be achieved via electrophilic halogenation as described above.
Once a derivative such as 2-(5-bromo-2,4-dimethylphenyl)azepane is synthesized, it can undergo various cross-coupling reactions:
Suzuki Coupling: Reaction with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a new C-C bond. thieme.dethieme.de
Negishi Coupling: Coupling with an organozinc reagent, catalyzed by palladium or nickel. nih.gov
Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new C-N bond. rhhz.net
These reactions provide a modular approach to introduce a wide array of substituents onto the phenyl ring, further expanding the chemical diversity of derivatives. rhhz.net
Stability and Reactivity of the Oxalate Counterion
The oxalate anion (C₂O₄²⁻) forms an ionic bond with the protonated azepane nitrogen. This salt formation is a common strategy to improve the crystallinity and handling of amine compounds. The oxalate counterion is generally stable under neutral and basic conditions.
The primary reaction involving the oxalate counterion is its removal to liberate the free amine. This is typically achieved by an acid-base reaction. Treating the oxalate salt with an aqueous solution of a strong base, such as sodium hydroxide, followed by extraction with an organic solvent, will yield the free 2-(2,4-dimethylphenyl)azepane. Alternatively, a non-aqueous workup using a tertiary amine base like triethylamine in an organic solvent can also be employed to neutralize the salt and allow for subsequent reactions in the same pot.
The oxalate ion itself can act as a bidentate ligand in coordination chemistry, forming complexes with various metal ions, but this reactivity is generally not relevant when its role is simply that of a counterion for an organic base. ncert.nic.inbyjus.com Its stability is high, and it does not typically interfere with the reactions occurring at the azepane nitrogen or the phenyl ring, provided the reaction conditions are not strongly acidic, which would reverse the salt formation.
Salt Exchange Reactions
The oxalate salt of 2-(2,4-dimethylphenyl)azepane is formed through the acid-base reaction between the basic nitrogen of the azepane and oxalic acid. This ionic bond can be reversed or exchanged with other acids, a common strategy in pharmaceutical chemistry to modify the salt form of a drug substance, thereby altering its physicochemical properties.
The liberation of the free amine from its oxalate salt can be readily achieved by treatment with a stronger base, such as sodium hydroxide or potassium carbonate. oxfordreference.com The general reaction involves the proton transfer from the protonated azepane to the stronger base, resulting in the free amine and the corresponding salt of the base.
General Reaction for Liberation of the Free Amine: [C₁₅H₂₃N]H₂C₂O₄ + 2 NaOH → C₁₅H₂₃N + Na₂C₂O₄ + 2 H₂O
Conversely, the oxalate salt can be converted to other pharmaceutically acceptable salts by reacting it with a different acid. This process, known as salt exchange or salt metathesis, is typically driven by the precipitation of a less soluble salt or the removal of a volatile component. For instance, reacting the oxalate salt with a strong acid like hydrochloric acid (HCl) in a suitable solvent could potentially lead to the formation of the hydrochloride salt, although the direct reaction may be an equilibrium process. A more definitive method would involve first liberating the free base and then reacting it with the desired acid. oxfordreference.com
The choice of the counter-ion can significantly impact properties such as melting point, solubility, and stability. While oxalate salts are often crystalline, other acids like maleic, succinic, fumaric, and tartaric acids are also commonly used to form crystalline salts with amines. unibe.ch
Table 1: Common Acids Used for Amine Salt Formation
| Acid Name | Chemical Formula | Resulting Salt |
| Hydrochloric Acid | HCl | Hydrochloride |
| Sulfuric Acid | H₂SO₄ | Sulfate |
| Maleic Acid | C₄H₄O₄ | Maleate |
| Succinic Acid | C₄H₆O₄ | Succinate |
| Fumaric Acid | C₄H₄O₄ | Fumarate |
| Tartaric Acid | C₄H₆O₆ | Tartrate |
Thermal Decomposition Pathways of Oxalate Salts
The thermal decomposition of ammonium (B1175870) oxalate monohydrate has been shown to begin at low temperatures, with rapid decomposition occurring between 215 °C and 265 °C. The primary decomposition products are ammonia (B1221849) (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂).
Decomposition of Ammonium Oxalate: (NH₄)₂C₂O₄ → 2 NH₃ + H₂C₂O₄ → 2 NH₃ + CO + CO₂ + H₂O
Postulated Thermal Decomposition of 2-(2,4-Dimethylphenyl)azepane Oxalate: [C₁₅H₂₃N]H₂C₂O₄ (s) → C₁₅H₂₃N (g) + H₂C₂O₄ (g) H₂C₂O₄ (g) → CO (g) + CO₂ (g) + H₂O (g)
The decomposition of metal oxalates often proceeds to the metal oxide or the pure metal, with the release of carbon monoxide and/or carbon dioxide. researchgate.netresearchgate.netnetzsch.com The exact products and decomposition temperatures depend on the metal and the atmosphere (inert or oxidizing). researchgate.netresearchgate.netnetzsch.com For instance, the thermal decomposition of calcium oxalate monohydrate occurs in distinct steps: dehydration, decomposition to calcium carbonate and carbon monoxide, and finally decomposition of the carbonate to calcium oxide and carbon dioxide. netzsch.com While the cation is different, the underlying decomposition of the oxalate moiety provides a useful analogy.
Stereoselective Transformations
The 2-(2,4-dimethylphenyl)azepane molecule possesses a chiral center at the C2 position of the azepane ring, making it a candidate for stereoselective reactions. The synthesis of enantiomerically pure or enriched 2-substituted azepanes is an area of active research, often employing strategies like asymmetric synthesis or the resolution of racemic mixtures.
Various methods have been developed for the stereoselective synthesis of chiral azepanes and related cyclic amines. These include:
Ring expansion reactions: Stereoselective ring expansions of smaller rings, such as piperidines or 2-azanorbornanes, can lead to the formation of chiral azepane derivatives. researchgate.netresearchgate.netrsc.org For example, the reaction of 2-azanorbornan-3-yl methanols under Mitsunobu or mesylation conditions can yield chiral-bridged azepanes with high stereoselectivity. researchgate.net
Asymmetric catalysis: The use of chiral catalysts in reactions such as hydroamination or cyclization can produce enantiomerically enriched cyclic amines.
Biocatalysis: Enzymes like transaminases are being explored for the stereoselective synthesis of chiral 2-substituted pyrrolidines and piperidines, a strategy that could potentially be extended to azepanes. lookchem.com
Once the chiral 2-(2,4-dimethylphenyl)azepane is obtained, subsequent reactions can be designed to proceed with stereocontrol. The presence of the bulky 2,4-dimethylphenyl group at the C2 position can influence the stereochemical outcome of reactions by directing the approach of reagents to the less sterically hindered face of the azepane ring.
Stereoselective transformations could include:
N-Alkylation or N-Acylation: While these reactions occur at the nitrogen atom, the chirality of the adjacent carbon can influence the conformational preferences of the product. libretexts.orgmsu.edu
Functionalization of the azepane ring: Reactions at other positions of the azepane ring could be influenced by the existing stereocenter, leading to diastereoselective outcomes.
Hofmann Elimination: For quaternary ammonium salts derived from the azepane, the Hofmann elimination to form an alkene would proceed with specific regioselectivity and stereoselectivity, influenced by the ring conformation and the nature of the substituents. libretexts.org
The oxalate salt form of the amine would typically be converted back to the free base before carrying out most organic transformations, as the protonated nitrogen is no longer nucleophilic. However, the crystalline nature of the oxalate salt can be advantageous for purification and isolation of a single stereoisomer from a racemic mixture, a process known as classical resolution.
Table 2: Summary of Potential Stereoselective Reactions
| Reaction Type | Description | Potential Outcome for 2-(2,4-Dimethylphenyl)azepane |
| Ring Expansion | Expansion of a smaller chiral ring to form the azepane. | Enantiomerically pure 2-(2,4-dimethylphenyl)azepane can be synthesized. researchgate.netresearchgate.netrsc.org |
| Asymmetric Cyclization | Formation of the azepane ring using a chiral catalyst. | Direct synthesis of an enantiomerically enriched product. |
| Diastereoselective Functionalization | Reaction on the azepane ring of an already chiral molecule. | Formation of diastereomerically enriched products due to steric influence of the 2-aryl group. |
Derivatization and Analog Synthesis of 2 2,4 Dimethylphenyl Azepane Scaffolds
Synthesis of Analogues with Modified Phenyl Substitutions
A primary strategy for generating analogues of 2-(2,4-dimethylphenyl)azepane involves altering the substitution pattern on the phenyl ring. This can be achieved by employing synthetic routes that begin with appropriately substituted aromatic precursors. One powerful method involves the photochemical dearomative ring expansion of nitroarenes. nih.govresearchgate.net This process, mediated by blue light, transforms a six-membered nitroarene framework into a seven-membered 3H-azepine intermediate, which is subsequently hydrogenated to yield the saturated azepane ring. nih.govmanchester.ac.uk
By starting with different substituted nitrobenzenes, a variety of phenyl-substituted azepane analogues can be synthesized in a straightforward two-step process. nih.gov For instance, to create analogues of the 2-(2,4-dimethylphenyl)azepane scaffold, one could start with a nitroarene that already contains the desired substitution pattern. This approach allows for the introduction of a wide range of electronic and steric diversity onto the phenyl ring, which is critical for structure-activity relationship (SAR) studies.
The general transformation is illustrated below: Step 1: Photochemical N-insertion (dearomative ring expansion) Step 2: Hydrogenolysis (reduction of the intermediate)
This strategy is highly versatile, tolerating a variety of functional groups on the starting nitroarene, which directly translates to the final substitution pattern on the phenyl group of the azepane product.
| Starting Nitroarene Precursor | Resulting Phenyl Substitution on Azepane Scaffold | Potential Properties Introduced |
|---|---|---|
| 1,3-Dimethyl-2-nitrobenzene | 2,4-Dimethylphenyl | Lipophilic bulk |
| 4-Fluoro-1-nitrobenzene | 4-Fluorophenyl | Altered electronic properties, potential for H-bonding |
| 4-Methoxy-1-nitrobenzene | 4-Methoxyphenyl | Electron-donating group, H-bond acceptor |
| 3-Chloro-1-nitrobenzene | 3-Chlorophenyl | Electron-withdrawing group, altered metabolic stability |
| 4-(Trifluoromethyl)-1-nitrobenzene | 4-(Trifluoromethyl)phenyl | Strong electron-withdrawing group, increased lipophilicity |
Introduction of Additional Functional Groups onto the Azepane Ring
Functionalizing the saturated azepane ring itself is another key strategy for generating diversity. This allows for the introduction of polar groups, hydrogen bond donors/acceptors, and points for further conjugation. Various synthetic methodologies have been developed to create polysubstituted azepanes. researchgate.net
One effective approach utilizes diazocarbonyl chemistry to construct azepane scaffolds that contain ketone and ester functionalities. daneshyari.com These dicarbonyl intermediates serve as versatile handles for subsequent modifications. For example, the ketone can undergo diastereoselective reduction to a hydroxyl group, and the ester can be converted to an amide. daneshyari.com Furthermore, the nitrogen atom of the azepane ring, after deprotection, can be functionalized through reactions like sulfonylation or acylation. daneshyari.com
Another advanced method is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.gov This reaction provides access to azepane derivatives with unique substitution patterns, such as the introduction of carboxylate and trifluoromethyl groups onto the heterocyclic ring. nih.gov These methods enable precise control over the placement of new functional groups, which is essential for optimizing the pharmacological properties of the parent scaffold.
| Synthetic Strategy | Key Reagents/Conditions | Functional Group Introduced | Position of Functionalization |
|---|---|---|---|
| Diazocarbonyl Chemistry & Elaboration | 1. Diazo transfer 2. Rh-catalyzed cyclization 3. Luche reduction / Amide coupling | -OH, -CONR₂, -SO₂R | Various positions depending on precursor |
| Cu(I)-Catalyzed Allenyne Cyclization | Cu(MeCN)₄PF₆, Amine, Dioxane | -COOR, -CF₃ | C2-position |
| C-Alkylation of β-keto-ester scaffolds | Base (e.g., NaH), Alkyl halide (R-X) | Alkyl, Benzyl (B1604629) groups | α- to carbonyl group |
| Reductive Amination | Sugar-derived dialdehydes, Amine source, H₂/Pd(OH)₂ | -OH (polyhydroxylation) | Multiple positions |
Chiral Synthesis of Enantiopure Azepane Derivatives
Control over stereochemistry is paramount in drug design, as different enantiomers of a chiral molecule often exhibit distinct biological activities. The synthesis of enantiopure 2-substituted azepane derivatives can be approached through several stereoselective strategies.
A notable method for achieving an asymmetric synthesis of substituted azepanes involves the oxidative cleavage of a rigid aza-bicyclo[3.2.2]nonene intermediate. nih.govresearchgate.net This key step can stereoselectively generate substituents at both the C2 and C5 positions of the azepane ring, allowing for the construction of specific diastereomers. nih.gov This pathway is suitable for large-scale preparation and offers flexibility for introducing various substituents. nih.gov
Another powerful technique is the use of transition metal-catalyzed asymmetric reactions. For instance, a Molybdenum-catalyzed asymmetric allylic alkylation has been developed to create highly enantioenriched 1,4-dicarbonyl compounds. acs.org These compounds serve as crucial chiral intermediates that can be further elaborated into enantiopure azepane derivatives. acs.org Additionally, osmium-catalyzed tethered aminohydroxylation offers a method for the stereoselective and regiocontrolled installation of a C-N bond, which is a key step in building polyhydroxylated chiral azepanes from carbohydrate-derived precursors. nih.govacs.org
| Asymmetric Strategy | Key Concept / Reagent | Stereochemical Control | Reference Application |
|---|---|---|---|
| Oxidative Cleavage of Bicyclic Intermediate | Cleavage of aza-bicyclo[3.2.2]nonene | Stereoselective generation of C2 and C5 substituents | Synthesis of (2S,5S)-5-substituted-azepane-2-carboxylates nih.gov |
| Molybdenum-Catalyzed Allylic Alkylation | Chiral Mo-complex with a C₁-symmetric ligand | Formation of α-quaternary stereocenter with excellent enantioselectivity (>99% ee) | Formal synthesis of an enantioenriched antibacterial azepane acs.org |
| Osmium-Catalyzed Aminohydroxylation | Tethered aminohydroxylation using K₂OsO₂(OH)₄ | Complete regio- and stereocontrol of C-N bond formation | Synthesis of heavily hydroxylated azepane iminosugars nih.gov |
| Chiral Pool Synthesis | Starting from enantiopure precursors (e.g., amino acids, carbohydrates) | Stereochemistry is derived from the starting material | Synthesis of polyhydroxyazepanes from D-mannose nih.gov |
Library Synthesis Approaches for Azepane-Based Compounds
To efficiently explore the chemical space around the 2-(2,4-dimethylphenyl)azepane scaffold, combinatorial chemistry and library synthesis approaches are invaluable. These techniques allow for the rapid generation of a large number of structurally related analogues for high-throughput screening. nih.govbohrium.com The synthetic routes used for derivatization, such as those involving diazocarbonyl intermediates, are particularly amenable to library synthesis. daneshyari.com
A common strategy is the "split-and-pool" synthesis, often performed on a solid support. wikipedia.org In this approach, a common intermediate (the azepane scaffold) is attached to a resin. The resin is then split into multiple portions, and each portion is reacted with a different building block (e.g., various acyl chlorides for N-acylation). The portions are then pooled, mixed, and split again for the next diversification step. This process allows for the exponential generation of unique compounds. wikipedia.org
The functional handles introduced onto the azepane ring (as described in section 6.2) serve as the points of diversity. For example, an azepane core with an amino group and a hydroxyl group can be diversified in two steps: first by reacting the amine with a set of sulfonyl chlorides, and second by reacting the hydroxyl group with a set of carboxylic acids or isocyanates. This approach can quickly generate a large, focused library of compounds for biological evaluation.
| Step | Action | Building Blocks (Examples) | Outcome |
|---|---|---|---|
| 1 | Synthesize and protect a functionalized azepane core (e.g., with a free amine) | Core: 2-(2,4-Dimethylphenyl)azepane | Single core intermediate |
| 2 | Split the core into 3 portions | N/A | 3 identical pools of the core |
| 3 | React each pool with a different building block at the amine (R¹-X) | Pool A: Acetyl chloride Pool B: Benzoyl chloride Pool C: Methanesulfonyl chloride | 3 different N-functionalized azepanes |
| 4 | Pool and mix all intermediates | N/A | A mixture of 3 compounds |
| 5 | Repeat split-react-pool cycles for other functionalization points (R²) | Building Blocks for R² | Exponentially growing library of diverse azepanes |
Emerging Applications of 2 2,4 Dimethylphenyl Azepane in Chemical Sciences
Ligand Design in Catalysis
The potential for nitrogen-containing heterocycles to act as ligands in catalysis is a well-established area of research. The nitrogen atom in the azepane ring can, in principle, coordinate to a metal center. However, there are no published studies on the design, synthesis, or application of 2-(2,4-Dimethylphenyl)azepane or its oxalate (B1200264) salt as a ligand in any form of catalysis. The steric bulk of the 2,4-dimethylphenyl group could potentially influence the coordination environment around a metal center, but this has not been experimentally verified or reported.
Precursors for Advanced Materials (excluding pharmaceutical/biological)
The incorporation of heterocyclic structures into polymers or other materials can impart unique properties. While organofluorine compounds containing azepane derivatives have been noted for their potential applications in materials science, there is no specific mention of 2-(2,4-Dimethylphenyl)azepane being used as a precursor for advanced materials. nih.gov Research into azepine-embedded nanographenes has shown the potential for nitrogen-containing seven-membered rings in functional materials, but this work does not involve the specific compound . acs.org
Application in Supramolecular Chemistry
The self-assembly of molecules into larger, well-defined structures is a cornerstone of supramolecular chemistry. The interplay of non-covalent interactions, such as hydrogen bonding and π-stacking, can be influenced by the structure of the constituent molecules. While the supramolecular assembly of other fused azepine derivatives has been studied, there is a complete absence of data regarding the supramolecular chemistry of 2-(2,4-Dimethylphenyl)azepane oxalate. nih.gov
Future Research Perspectives on 2 2,4 Dimethylphenyl Azepane Oxalate
Development of Novel and Efficient Synthetic Routes
The synthesis of 2-arylazepanes, the core structure of 2-(2,4-dimethylphenyl)azepane, can be approached through various strategies, though the development of highly efficient and scalable routes remains a significant area of research. researchgate.netresearchgate.net Future investigations into the synthesis of 2-(2,4-dimethylphenyl)azepane oxalate (B1200264) should focus on overcoming the challenges associated with the formation of seven-membered rings, which can be kinetically slow. nih.gov
Promising avenues for exploration include:
Ring Expansion Strategies: Methods involving the expansion of more readily accessible five- or six-membered rings, such as piperidines, offer a potential route to the azepane core. researchgate.netrsc.org Research could focus on developing novel ring expansion protocols that are both regioselective and stereoselective. rsc.org
Intramolecular Cyclization: The intramolecular condensation of linear precursors containing both the amine and a suitable electrophilic center is a direct approach. nih.gov Future work could explore the use of advanced catalytic systems to promote this cyclization with high efficiency and under mild conditions. nih.gov
Photochemical and Thermal Methods: The use of photochemical or thermal activation to induce ring expansion or cyclization from suitable precursors, such as aryl azides, presents another innovative direction. researchgate.net
An illustrative comparison of potential synthetic strategies for analogous 2-arylazepane systems is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for 2-Arylazepane Derivatives
| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Piperidine (B6355638) Ring Expansion | Utilizes readily available piperidine precursors. | High stereoselectivity and regioselectivity may be achievable. rsc.org | Requires specific functionalization of the piperidine ring. |
| Intramolecular Reductive Amination | Domino reaction forming the C-N bond and the ring. | Can be performed under hydrogenolytic conditions. nih.gov | May lead to side products depending on the substrate. nih.gov |
| Copper-Catalyzed Tandem Amination/Cyclization | One-pot reaction of functionalized allenynes with amines. | Efficient construction of the seven-membered ring. nih.gov | Requires specialized starting materials. |
In-Depth Mechanistic Studies of Key Reactions
A thorough understanding of the reaction mechanisms underpinning the synthesis of 2-(2,4-dimethylphenyl)azepane oxalate is crucial for optimizing existing routes and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of key transformations.
Key areas for mechanistic investigation include:
Cyclization Pathways: For intramolecular cyclization reactions, it is important to understand the nature of the transition states and the factors that govern the regioselectivity and stereoselectivity of the ring closure. nih.gov For instance, in the formation of polyhydroxylated azepanes, intramolecular nucleophilic attack of an amine can lead to a seven-membered cyclic hemiaminal intermediate. nih.gov
Catalyst-Substrate Interactions: In catalysed reactions, detailed studies of the catalyst's mode of action, including the structure of the active catalytic species and its interaction with the substrate, are essential.
Rearrangement Mechanisms: For synthetic routes involving ring expansions, a clear understanding of the rearrangement mechanism, such as the involvement of aziridinium (B1262131) intermediates, is critical for predicting and controlling the reaction outcome.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions, providing valuable insights that can guide experimental work.
Exploration of Stereoselective Synthetic Strategies
The presence of a stereocenter at the C2 position of the azepane ring in 2-(2,4-dimethylphenyl)azepane means that it can exist as a pair of enantiomers. The biological and material properties of these enantiomers can differ significantly. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is of paramount importance.
Future research in this area could focus on:
Chiral Catalysis: The use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, to control the stereochemical outcome of key bond-forming reactions.
Biocatalysis: The application of enzymes, which are inherently chiral, to effect key transformations with high enantioselectivity.
Chiral Auxiliaries: The use of chiral auxiliaries attached to the starting material to direct the stereochemical course of a reaction, followed by their subsequent removal.
Kinetic Resolution: The separation of a racemic mixture by reacting it with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing for the isolation of the other.
A summary of potential stereoselective approaches for analogous systems is provided in Table 2.
Table 2: Potential Stereoselective Synthetic Approaches for 2-Arylazepanes
| Approach | Description | Potential Advantages |
|---|---|---|
| Asymmetric Allylic Alkylation | Palladium-catalyzed reaction to introduce a chiral center. | Can provide optically active precursors for further transformations. chemistryviews.org |
| Osmium-Catalyzed Tethered Aminohydroxylation | Forms a new C-N bond with complete regio- and stereocontrol. nih.gov | Innovative strategy for synthesizing iminosugars. nih.gov |
Advanced Materials Science Applications and Structure-Property Relationships (non-physical properties based)
While the immediate applications of this compound are not yet defined, its structure suggests potential for use in advanced materials. The N-aryl heterocycle motif is found in a variety of materials with interesting electronic and optical properties. Future research should focus on exploring these possibilities and establishing clear structure-property relationships.
Potential areas of investigation include:
Organic Electronics: The electron-rich nature of the dimethylphenyl group and the nitrogen atom of the azepane ring could impart semiconductor properties to polymers or molecular materials incorporating this unit. Research could focus on synthesizing oligomers and polymers containing the 2-(2,4-dimethylphenyl)azepane moiety and evaluating their performance in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Functional Polymers: The azepane ring can be a functional component of polymers. For example, derivatives of ε-caprolactam, a related seven-membered lactam, can undergo ring-opening polymerization to form functional polyamides. researchgate.net Investigating the polymerization of derivatives of 2-(2,4-dimethylphenyl)azepane could lead to new materials with unique properties.
Supramolecular Chemistry: The presence of the aromatic ring and the nitrogen heterocycle provides sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions could be exploited to construct self-assembling systems and supramolecular materials with tailored properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern synthetic chemistry is increasingly embracing flow chemistry and automation to accelerate discovery and improve process efficiency and safety. researchgate.netbohrium.com The application of these technologies to the synthesis of this compound represents a significant future research direction.
Key opportunities include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could offer numerous advantages over traditional batch methods, including improved reaction control, enhanced safety, and easier scalability. researchgate.net Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.
Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, and solvent) to identify the optimal conditions for the synthesis.
High-Throughput Library Synthesis: Once an efficient synthesis is established, automated platforms can be used to generate a library of related compounds for structure-activity relationship (SAR) studies. This would involve systematically varying the substituents on the phenyl ring and the azepane core.
The integration of flow chemistry and automation has the potential to significantly accelerate the research and development timeline for this compound and its derivatives. dntb.gov.ua
Q & A
Q. Methodological Approach :
- Synthesize analogs with halogen, methoxy, or nitro substituents.
- Test in vitro activity using enzyme inhibition assays (IC50) and computational docking (e.g., AutoDock Vina).
What spectroscopic methods confirm the compound’s structural integrity?
Basic Research Question
- 1H/13C NMR : Assign peaks for azepane ring protons (δ 1.5–2.8 ppm) and dimethylphenyl aromatic protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry : ESI-MS m/z 307.3 [M+H]+ matches the molecular formula C12H21NO8 .
- X-ray Crystallography : Resolves stereochemistry of the azepane ring and oxalate counterion .
How can researchers resolve discrepancies in reported biological activities?
Advanced Research Question
Contradictions may arise from assay variability or impurities. Strategies include:
- Reproducibility Checks : Standardize protocols (e.g., ATPase inhibition assays for mitochondrial Complex III activity ).
- Purity Validation : Use HPLC (≥95% purity, ) and NMR to exclude degradation products .
- Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line (HEK293 vs. HeLa) or incubation time.
What in vitro models evaluate pharmacokinetic properties?
Advanced Research Question
- Permeability : Caco-2 cell monolayers (apparent permeability coefficient, Papp) .
- Metabolic Stability : Human liver microsomes (half-life, T1/2) with LC-MS quantification .
- Plasma Protein Binding : Equilibrium dialysis (e.g., 85–90% bound to albumin) .
Advanced Research Question
- Molecular Docking : Use crystal structures (e.g., PDB 5XTD for Complex III) to predict binding modes of the dimethylphenyl group in hydrophobic pockets .
- MD Simulations : Assess interaction stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding).
What are the recommended storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
